molecular formula C13H8ClFO3 B6374894 MFCD18314005 CAS No. 1261971-90-7

MFCD18314005

Cat. No.: B6374894
CAS No.: 1261971-90-7
M. Wt: 266.65 g/mol
InChI Key: IKPPIHHTQIIFLV-UHFFFAOYSA-N
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Description

Based on analogous compounds in the MDL series (e.g., boronic acids, heterocyclic derivatives), it is hypothesized to belong to a class of organoboron or organosulfur compounds with applications in pharmaceuticals, agrochemicals, or material science. Compounds within this MDL series often exhibit moderate solubility in polar solvents, variable bioavailability, and tunable reactivity for cross-coupling reactions .

Properties

IUPAC Name

2-chloro-5-(3-fluoro-4-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-10-3-1-7(5-9(10)13(17)18)8-2-4-12(16)11(15)6-8/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPPIHHTQIIFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684506
Record name 4-Chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261971-90-7
Record name 4-Chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of MFCD18314005 involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. Common synthetic routes include:

    Step 1: Initial reaction of precursor compounds under controlled temperature and pressure conditions.

    Step 2: Purification of the intermediate product through crystallization or distillation.

    Step 3: Final reaction to produce this compound, followed by purification to remove any impurities.

Industrial production methods often involve large-scale reactors and continuous flow systems to maximize efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure consistent production quality.

Chemical Reactions Analysis

MFCD18314005 undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced using reducing agents to yield reduced forms.

    Substitution: Participates in substitution reactions where functional groups are replaced by others.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogen compounds for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

MFCD18314005 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of advanced materials and as a component in manufacturing processes.

Mechanism of Action

The mechanism of action of MFCD18314005 involves its interaction with specific molecular targets. It binds to these targets, altering their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the context of its use, but generally, it affects cellular processes by modulating enzyme activity or receptor function.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD18314005, two structurally and functionally analogous compounds are analyzed:

Table 1: Key Properties of this compound and Analogous Compounds

Property CAS 1046861-20-4 (Boronic Acid Derivative) CAS 53052-06-5 (Thioamide Derivative) Hypothesized this compound
Molecular Formula C₆H₅BBrClO₂ C₆H₄N₂OS Not Available
Molecular Weight 235.27 g/mol 152.17 g/mol ~150–250 g/mol (estimated)
Solubility 0.24 mg/mL (ESOL) 0.687 mg/mL (ESOL) Moderate (polar solvents)
LogP (XLOGP3) 2.15 1.64 1.5–2.5 (estimated)
Bioavailability GI Absorption: High; BBB Permeant: Yes GI Absorption: Moderate; BBB Permeant: No Variable (dependent on substituents)
Synthetic Method Pd-catalyzed cross-coupling in THF/water Pyridine-mediated cyclization Likely metal-catalyzed
Applications Suzuki-Miyaura coupling; Drug intermediates Heterocyclic scaffolds; Agrochemicals Catalysis/Materials

Structural and Functional Contrasts

Reactivity :

  • CAS 1046861-20-4 : Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions due to their electrophilic boron center, enabling C–C bond formation .
  • CAS 53052-06-5 : Thioamide derivatives exhibit nucleophilic sulfur atoms, facilitating interactions with metal ions or electrophilic substrates .
  • This compound : If boron-containing, it may share cross-coupling utility; if sulfur-based, redox activity or ligand properties could dominate.

Synthetic Accessibility :

  • CAS 1046861-20-4 requires palladium catalysts and aqueous conditions (yield: ~86%) .
  • CAS 53052-06-5 is synthesized via cyclization in pyridine (yield: ~74–93%) .
  • This compound’s synthesis likely parallels these methods, with green chemistry adaptations (e.g., recyclable catalysts) as in CAS 1761-61-1 .

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